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Compound of Interest

Compound Name:
2,3-Dimethyloxolane-3-carboxylic

acid

CAS No.: 1461715-64-9

Cat. No.: B1379154

Get Quote

Executive Summary & Structural Context[1][2][3][4]
[5][6][7]
In the development of peptidomimetics and chiral building blocks, 2,3-Dimethyloxolane-3-
carboxylic acid (also known as 2,3-dimethyltetrahydrofuran-3-carboxylic acid) represents a

critical scaffold due to its constrained ether linkage and quaternary carbon center.

This guide provides a definitive spectroscopic comparison of this target molecule against its

primary structural analogs: the unsubstituted parent (Oxolane-3-carboxylic acid) and its

regioisomer (2,2-Dimethyloxolane-3-carboxylic acid).

Key Performance Insight: The "performance" of an analytical protocol for this compound is

defined by its ability to resolve the quaternary center at C3 and distinguish the cis/trans

diastereomers. Standard 1H NMR is sufficient for regio-differentiation, but NOESY (Nuclear

Overhauser Effect Spectroscopy) is required for stereochemical assignment.
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The Comparative Cohort
Compound Structure Description Key Challenge

Target: 2,3-Dimethyl
Methyls at C2 and C3;

Quaternary C3.

Distinguishing cis/trans

diastereomers; confirming C3

substitution.

Comparator A: Parent
Unsubstituted Oxolane-3-

COOH.

Baseline for ring proton shifts;

lacks methyl markers.

Comparator B: 2,2-Dimethyl
Geminal methyls at C2;

Methine at C3.

Distinguishing from 2,3-isomer

(often a co-product in radical

cyclizations).

Comparative NMR Analysis
The most robust method for validating the identity of 2,3-Dimethyloxolane-3-carboxylic acid
is Proton (

H) and Carbon (

C) NMR. The presence of the quaternary carbon at position 3 fundamentally alters the splitting
patterns compared to analogs.

H NMR Diagnostic Markers (400 MHz, CDCl )
The following table contrasts the expected theoretical shifts and splitting patterns.
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Feature Target: 2,3-Dimethyl
Comparator A:

Parent

Comparator B: 2,2-

Dimethyl

C3-Position
No Proton

(Quaternary)

Multiplet (

3.0–3.2 ppm)

Doublet of Doublets (

2.8–3.0 ppm)

C2-Position
Quartet (

4.0–4.2 ppm)

Multiplet (

3.8–4.1 ppm)

No Proton

(Quaternary)

Methyl Groups
1 Singlet (C3-Me) 1

Doublet (C2-Me)
None

2 Singlets (Geminal

Me)

Splitting Logic

The C3-Me is isolated

from coupling.[1] The

C2-Me couples only to

H2.

Complex multiplets

due to ring puckering.

Both methyls are

singlets; H3 couples

to H4 protons.

Expert Insight: The "Smoking Gun" signal for the target compound is the C3-Methyl Singlet

(typically

1.3–1.5 ppm). If this signal appears as a doublet, your methylation occurred at a

non-quaternary site, or ring opening has occurred.

Stereochemical Resolution (Cis vs. Trans)
Because the target has two chiral centers (C2 and C3), it exists as diastereomers.

Trans-isomer: The C2-Methyl and C3-Carboxyl group are on opposite faces.

Cis-isomer: The C2-Methyl and C3-Carboxyl group are on the same face.

Differentiation Protocol:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://chem.washington.edu/sites/chem/files/documents/facilities/nmrsolventschart_001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1379154?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


NOE Difference Spectra: Irradiate the C3-Methyl singlet.

Result: If you observe a strong enhancement of the C2-Proton, the C3-Methyl and C2-

Proton are cis (close in space). Consequently, the C3-Methyl and C2-Methyl are trans.

Chemical Shift Anisotropy: In the cis-2,3-dimethyl isomer (methyls cis), the methyl signals

often appear slightly downfield due to steric compression (van der Waals deshielding)

compared to the trans isomer.

Infrared (IR) & Mass Spectrometry Performance[9]
While NMR provides structural connectivity, IR and MS are critical for functional group

validation and purity assessment.

Infrared Spectroscopy (ATR Method)

Functional Group
Frequency (cm

)
Diagnostic Note

O-H Stretch 2500–3300 (Broad)
Characteristic "hairy beard" of

carboxylic acid dimers.

C=O Stretch 1710–1740 (Strong)

Target Specific: The inductive

effect of the adjacent ether

oxygen (at C2) and the

quaternary center (at C3)

typically shifts this band to

higher frequencies (~1735 cm

) compared to acyclic acids

(~1710 cm

).

C-O-C Stretch 1050–1100
Confirms the intact oxolane

(tetrahydrofuran) ring.

Mass Spectrometry (ESI-MS)
Ionization Mode: Negative Mode (ESI-) is preferred for the free acid.
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Target Mass: [M-H]

= 143.07 m/z.

Fragmentation Performance:

The 2,3-dimethyl analog shows a distinct loss of CO

(44 Da) followed by ring fragmentation.

Differentiation: The 2,2-dimethyl isomer often yields a more stable tertiary carbocation

fragment upon decarboxylation compared to the 2,3-isomer, leading to different relative

abundances in MS/MS spectra.

Experimental Protocol: Validated Characterization
Workflow
To ensure reproducibility, follow this self-validating protocol.

Reagents:

Solvent: CDCl

(99.8% D) with 0.03% TMS. Note: DMSO-d

is avoided unless solubility is an issue, as it broadens OH signals and complicates coupling
analysis due to viscosity.

Internal Standard: Maleic Acid (for qNMR purity assessment).

Step-by-Step Methodology:

Sample Preparation: Dissolve 10 mg of the target acid in 0.6 mL CDCl

. Ensure the solution is clear; filter through a 0.2

m PTFE filter if particulate matter is visible.

1H NMR Acquisition:
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Pulse Angle: 30°

Relaxation Delay (d1):

5 seconds (Essential for accurate integration of the carboxylic acid proton and quaternary
methyls).

Scans: 16–64.

Data Processing:

Reference TMS to 0.00 ppm.

Checkpoint: Verify the integral ratio. The C2-H (1H) should integrate 1:3 against the C3-

Methyl (3H). If this ratio is skewed, check for solvent suppression artifacts or impurities.

13C DEPT-135 Acquisition:

Run a DEPT-135 experiment to distinguish the methyls (Up), methylenes (Down), and

methines (Up).

Validation: The C3 quaternary carbon will disappear in the DEPT spectrum but appear in

the standard

C spectrum. This is the definitive proof of the 2,3-substitution pattern.

Analytical Decision Logic (Visualization)
The following diagram illustrates the logical flow for distinguishing the target compound from its

likely isomers using the data described above.
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Unknown Oxolane Acid Sample

Run 1H NMR (CDCl3)

Analyze Methyl Region
(1.0 - 1.5 ppm)

Two Singlets

Found

One Singlet + One Doublet

Found

No Methyl Signals

Found

Identify: 2,2-Dimethyl Isomer
(Geminal Methyls)

Analyze C3 Proton
(DEPT-135 or 1H)

Identify: Unsubstituted
Oxolane-3-COOH

C3 is Quaternary
(No H signal)

Yes

C3 has Proton

No

CONFIRMED TARGET:
2,3-Dimethyloxolane-3-COOH

Likely 2,4-Isomer

Click to download full resolution via product page

Figure 1: Spectroscopic decision tree for differentiating oxolane-3-carboxylic acid derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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